molecular formula C19H20N4O B2495521 6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-27-3

6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2495521
CAS RN: 337500-27-3
M. Wt: 320.396
InChI Key: ARNJGYIKRACDFZ-UHFFFAOYSA-N
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Description

6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as DPPY, is a heterocyclic compound with potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed eco-friendly synthesis methods for polysubstituted and condensed pyrazole derivatives, including 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. For instance, sodium ascorbate has been utilized as a safe catalyst in water or ethanol-water mixtures, highlighting the emphasis on minimizing hazardous solvents and enhancing atom efficiency in synthesis processes (Kiyani & Bamdad, 2018).

Antimicrobial Activity

Compounds derived from 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have demonstrated significant antimicrobial properties. Synthesis and testing of these compounds against various bacterial and fungal strains revealed potent antibacterial agents, with some compounds showing activity comparable to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015).

Corrosion Inhibition

The derivatives of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been evaluated as corrosion inhibitors for metals in acidic environments. Studies show that these compounds effectively inhibit corrosion on metal surfaces, offering potential applications in industrial processes and materials protection (Yadav, Gope, Kumari, & Yadav, 2016).

Drug Discovery and Biological Evaluations

In drug discovery, the structural analysis and docking studies of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives have provided insights into their potential pharmaceutical applications. For instance, molecular docking studies have explored the binding modes of these compounds to target enzymes, suggesting their relevance in developing new therapeutic agents (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).

Advanced Materials

Research into novel pyrano[2,3-c]pyrazole derivatives has also extended into materials science, where their incorporation into nanoformulations has been investigated for enhanced anticancer activity. This involves the development of polymeric micelles for drug delivery, demonstrating the versatility of these compounds beyond their chemical properties (Sun, Zhang, Gao, Que, Zhou, Zhu, & Cai, 2019).

Future Directions

The future directions in the research of dihydropyrano[2,3-c]pyrazoles could involve the exploration of other potential biological activities, the development of more efficient synthesis methods, and the design of novel derivatives with improved properties .

properties

IUPAC Name

6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-11-14-15(12-7-3-1-4-8-12)16-17(13-9-5-2-6-10-13)22-23-19(16)24-18(14)21/h2,5-6,9-10,12,15H,1,3-4,7-8,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNJGYIKRACDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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